molecular formula C12H11N3O2 B15344878 (5-Nitropyridin-2-yl)-p-tolyl-amine

(5-Nitropyridin-2-yl)-p-tolyl-amine

Cat. No.: B15344878
M. Wt: 229.23 g/mol
InChI Key: LTTQCKCQFPRMSB-UHFFFAOYSA-N
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Description

(5-Nitropyridin-2-yl)-p-tolyl-amine (CAS 70951-77-8) is a high-purity aryl-substituted 2-aminopyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a valuable building block for the synthesis of novel heterocyclic structures, particularly in the development of potential therapeutic agents. Recent scientific investigations highlight the promise of the 2-aminopyridine scaffold, to which this compound belongs, in pioneering new treatments for Alzheimer's disease (AD) . Researchers are actively developing novel aryl-substituted 2-aminopyridines as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes implicated in the pathogenesis of AD . The structural motif of 2-aminopyridine is known to facilitate key interactions with the catalytic and peripheral anionic sites of these enzymes . The nitro group on the pyridine ring can act as a hydrogen bond acceptor, potentially enhancing binding affinity and selectivity toward biological targets . As a fine chemical with a molecular formula of C12H11N3O2 and a molecular weight of 229.23, it is primarily used as a pharmaceutical intermediate . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-(4-methylphenyl)-5-nitropyridin-2-amine

InChI

InChI=1S/C12H11N3O2/c1-9-2-4-10(5-3-9)14-12-7-6-11(8-13-12)15(16)17/h2-8H,1H3,(H,13,14)

InChI Key

LTTQCKCQFPRMSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Process Optimization for 5 Nitropyridin 2 Yl P Tolyl Amine

Historical Development of Synthetic Routes to Nitropyridyl Amines

The synthesis of nitropyridyl amines is historically rooted in nucleophilic aromatic substitution (SNAr) reactions. Early methods relied on the reaction of an amine with a halopyridine activated by a nitro group. The electron-withdrawing nature of the nitro group is essential, as it lowers the electron density of the pyridine (B92270) ring, making it susceptible to nucleophilic attack. For the synthesis of compounds like (5-Nitropyridin-2-yl)-p-tolyl-amine, the most common precursor is 2-chloro-5-nitropyridine (B43025).

Historically, these reactions were often carried out under harsh conditions, such as high temperatures and in polar aprotic solvents like dimethylformamide (DMF) or nitrobenzene, sometimes without a catalyst. nih.gov The development of transition-metal catalysis, particularly with copper and later palladium, marked a significant evolution in the synthesis of aryl amines, offering milder conditions and broader substrate scope. The Ullmann condensation, first reported in the early 20th century, was the pioneering copper-mediated method for forming C-N bonds. nih.gov For decades, this remained a primary, albeit often demanding, method for aryl amine synthesis.

Advanced Catalytic N-Arylation Strategies

The quest for more efficient, selective, and milder conditions for C-N bond formation has led to the development of sophisticated catalytic systems. Palladium and copper catalysts are at the forefront of these advancements.

Palladium-Catalyzed Cross-Coupling Approaches

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone of modern C-N bond formation. wikipedia.orgrsc.org This reaction allows for the coupling of an amine with an aryl halide or triflate. Its development has gone through several "generations" of phosphine (B1218219) ligands, each designed to improve reaction efficiency, expand the scope of compatible functional groups, and lower catalyst loadings. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org For the synthesis of this compound, this would involve the reaction of 2-chloro- or 2-bromo-5-nitropyridine (B18158) with p-toluidine (B81030). The choice of ligand is critical for success, especially with electron-deficient heteroaryl halides. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed.

Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of N-Aryl-2-aminopyridines

Aryl Halide Amine Catalyst/Ligand Base Solvent Temperature (°C) Yield (%)
2-Bromopyridine Aniline (B41778) Pd₂(dba)₃ / BINAP NaOt-Bu Toluene (B28343) 80 >95
2-Chloropyridine Alkylamine Pd(OAc)₂ / XPhos K₃PO₄ t-BuOH 100 ~90

This interactive table provides representative conditions based on established Buchwald-Hartwig protocols for similar substrates.

Copper-Mediated Amination Methodologies

The Ullmann condensation, which predates palladium-catalyzed methods, utilizes copper to facilitate the N-arylation of amines. nih.gov Traditional Ullmann reactions required stoichiometric amounts of copper and very high temperatures (>200 °C). However, the "Renaissance" of the Ullmann reaction has led to the development of catalytic systems that operate under much milder conditions. nih.gov These modern protocols often use a copper(I) salt, such as CuI, in the presence of a ligand. Diamines and phenanthroline derivatives have been shown to be effective ligands, accelerating the reaction and allowing for lower temperatures. nih.gov

The reaction of 2-chloro-5-nitropyridine with p-toluidine via a copper-catalyzed route offers a viable alternative to palladium-based methods. The presence of the activating nitro group makes the pyridine substrate particularly suitable for this type of coupling.

Table 2: Comparison of Traditional vs. Modern Copper-Mediated N-Arylation

Reaction Type Copper Source Ligand Base Solvent Temperature (°C)
Traditional Ullmann Cu powder (stoichiometric) None K₂CO₃ Nitrobenzene >200

This interactive table highlights the evolution of copper-mediated amination conditions.

Emerging Catalytic Systems for Direct C-N Bond Formation

Recent research has focused on developing novel catalytic systems that move beyond traditional palladium and copper catalysts, often with an emphasis on sustainability and atom economy. One such emerging area is photocatalysis. Visible-light-mediated photoredox catalysis can enable the formation of C-N bonds under exceptionally mild conditions. These reactions often proceed through radical intermediates, offering a mechanistic alternative to the organometallic cycles of traditional cross-coupling. While specific application to the synthesis of this compound is not yet widely documented, the photocatalytic coupling of amines with aryl halides represents a promising future direction.

Non-Catalytic and Stoichiometric Synthetic Pathways

The most direct and classical method for synthesizing this compound is through a non-catalytic Nucleophilic Aromatic Substitution (SNAr) reaction. The strong electron-withdrawing nitro group at the 5-position significantly activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions. The reaction proceeds by the attack of the nucleophile (p-toluidine) on the carbon bearing the leaving group (e.g., chlorine in 2-chloro-5-nitropyridine), forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the nitro group delocalizing the negative charge. Subsequent expulsion of the chloride ion restores aromaticity and yields the final product.

A typical procedure involves heating a mixture of 2-chloro-5-nitropyridine and p-toluidine, often in a polar aprotic solvent or sometimes neat, to drive the reaction to completion. nih.gov While this method is straightforward, it can require high temperatures and may not be suitable for substrates with sensitive functional groups.

A specific, analogous synthesis involves heating a mixture of 2-chloro-5-nitropyridine with a substituted aniline neat under a nitrogen atmosphere at 130 °C for 2 hours, resulting in good yields. nih.gov

Regioselective Synthesis and Control of Isomeric Purity

When the pyridine ring contains multiple potential leaving groups or is asymmetrically substituted, regioselectivity becomes a critical issue. For a precursor like 2,3-dichloro-5-nitropyridine, the amination with p-toluidine could potentially occur at either the C-2 or C-3 position. The outcome of such a reaction is governed by a combination of electronic and steric factors.

Electronic Effects: The regioselectivity of SNAr reactions is often dictated by the electronic properties of the substrate. The nitro group at the 5-position activates both the ortho (C-6) and para (C-2) positions through resonance stabilization of the Meisenheimer intermediate. The inductive effect of the nitro group also strongly deactivates the ring, making the adjacent C-2 position highly electron-deficient and thus a prime target for nucleophilic attack. stackexchange.com Computational studies often analyze the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile; the position with the largest LUMO lobe is typically the most susceptible to nucleophilic attack. wuxibiology.com

Steric Effects: The steric hindrance around a potential reaction site can also influence regioselectivity. A bulky nucleophile may preferentially attack the less sterically hindered position. In the case of 2,6-dichloro-3-nitropyridine, nucleophilic attack is often favored at the C-2 position, which is ortho to the nitro group, despite the potential for greater steric hindrance, highlighting the dominance of electronic effects in this system. stackexchange.com

Therefore, in the synthesis of this compound from a precursor like 2,3-dichloro-5-nitropyridine, the substitution would be strongly favored at the C-2 position due to the powerful activating effect of the para-nitro group. Achieving high isomeric purity relies on carefully controlling the reaction conditions to favor the kinetically and electronically preferred product.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry is paramount in modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound, typically achieved via palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr), is an area of active research for applying these principles. organic-chemistry.orgnumberanalytics.com

Solvent-Free and Reduced-Solvent Methodologies

A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents. For the synthesis of diarylamines and N-aryl-2-aminopyridines, several innovative, low-solvent approaches have been developed.

Mechanochemical Synthesis: Solid-state synthesis using techniques like ball milling represents a significant advancement. Research has shown that palladium-catalyzed C-N cross-coupling reactions can be performed efficiently in a solid-state mixer, completely eliminating the need for bulk solvents. acs.org This method is not only environmentally friendly but can also be conducted in the open air, simplifying the operational procedure and making it more attractive for industrial applications. acs.org

Neat and Reduced-Solvent Conditions: Certain protocols for the synthesis of 2-aminopyridines have been optimized to run under "neat" conditions, where a liquid amine reactant also serves as the solvent. nih.gov Alternatively, reactions can be performed in minimal amounts of high-boiling point, low-toxicity solvents like dimethyl sulfoxide (B87167) (DMSO). nih.govdicp.ac.cn

Aqueous and Bio-Based Solvents: The use of water as a reaction medium is a key green alternative. Micellar catalysis, where reactions occur in nano-sized aggregates of surfactants in water, has been successfully applied to Buchwald-Hartwig aminations. acs.org This technique allows for the coupling of various aryl halides with amines in an aqueous environment. Additionally, lipids and their derivatives, such as monoglycerides, have been explored as unconventional and sustainable reaction media, showing a remarkable ability to improve the yields of Buchwald-Hartwig reactions. acs.org

MethodologyDescriptionKey AdvantagesReference
Mechanochemistry (Ball Milling)Solid-state reaction conducted by mechanical grinding of reactants and catalyst.Solvent-free, operationally simple, can be performed in air. acs.org
Aqueous Micellar CatalysisReaction is performed in water with the aid of surfactants that form micelles.Eliminates organic solvents, mild reaction conditions. acs.org
Neat ReactionsOne of the liquid reactants (e.g., the amine) is used in excess to serve as the solvent.High concentration of reactants, no additional solvent waste. nih.gov
Lipid-Based SolventsUtilizes renewable lipids or their derivatives as the reaction medium.Bio-based, can significantly enhance reaction yields. acs.org

Utilization of Renewable Feedstocks and Sustainable Reagents

The long-term sustainability of chemical manufacturing depends on shifting from petrochemical feedstocks to renewable resources. While the direct synthesis of this compound's precursors—p-toluidine and 2-chloro-5-nitropyridine—from biomass is not yet a widespread industrial process, research into bio-based aromatics provides a pathway. Lignin, a major component of wood, is a rich source of aromatic compounds that could potentially be converted into key building blocks like anilines. rsc.org Similarly, terpenes and fatty acids are other classes of renewable feedstocks being investigated for the synthesis of complex molecules. rsc.org

In terms of sustainable reagents, the focus is on using water as a green solvent and developing highly efficient catalysts. acs.orgrsc.org The use of catalysts with very low loading levels (measured in parts-per-million) minimizes the consumption of precious and toxic heavy metals like palladium. Furthermore, research into catalysts based on more abundant and less toxic metals is an ongoing effort to improve the sustainability profile of cross-coupling reactions. rsc.org

Atom Economy and Reaction Efficiency Analysis

Atom economy is a core green chemistry metric that measures how much of the reactants' mass is incorporated into the final desired product. The Buchwald-Hartwig amination, a common route to this compound, is generally considered an atom-economical reaction. rsc.orgresearchgate.net

The reaction proceeds as follows: C₅H₃ClN₂O₂ + C₇H₉N + Base → C₁₂H₁₁N₃O₂ + [Base-H]⁺Cl⁻

To calculate the theoretical atom economy, we consider the primary reactants and the desired product.

CompoundFormulaMolecular Weight (g/mol)Role
2-Chloro-5-nitropyridineC₅H₃ClN₂O₂158.54Reactant
p-ToluidineC₇H₉N107.15Reactant
This compoundC₁₂H₁₁N₃O₂229.24Product

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 Atom Economy (%) = (229.24 / (158.54 + 107.15)) x 100 ≈ 86.0%

Process Intensification and Scale-Up Investigations

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. mdpi.commdpi.com For the synthesis of aminopyridines, this often involves moving from traditional batch reactors to continuous flow systems.

Flow Chemistry: Continuous flow reactors, such as microreactors or packed-bed reactors, offer significant advantages for scalability and safety. mdpi.com In these systems, reactants are continuously pumped and mixed, and the reaction occurs within a heated tube or channel. This allows for precise control over temperature, pressure, and reaction time, leading to higher yields and purity. The small internal volume of flow reactors enhances heat transfer and minimizes the risks associated with handling exothermic reactions or hazardous intermediates. mdpi.com The synthesis of 2-aminopyrimidines, structurally related to 2-aminopyridines, has been successfully demonstrated in monolith-supported flow systems, where reagents are passed through a solid support, simplifying purification. thieme-connect.de

Scale-Up Considerations: Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges. aiche.org While a reaction may be high-yielding on a milligram scale, issues related to mixing, heat transfer, and cost-effectiveness can arise at the kilogram or ton scale. Process intensification through flow chemistry is a key strategy to address these challenges. mdpi.com For example, scaling up a flow process often involves running multiple reactors in parallel ("numbering-up") rather than building a single, massive reactor, which mitigates many of the risks associated with traditional scale-up. mdpi.com Successful gram-scale syntheses of complex molecules using palladium-catalyzed reactions have been reported, demonstrating the feasibility of producing significant quantities of material using modern methods. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 5 Nitropyridin 2 Yl P Tolyl Amine

Vibrational Spectroscopy for Molecular Structure and Conformation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure, bonding, and conformational arrangement of (5-Nitropyridin-2-yl)-p-tolyl-amine. By analyzing the vibrational modes of the molecule, a detailed fingerprint of its structure can be obtained.

The FT-IR spectrum of this compound is characterized by a series of distinct absorption bands that correspond to the vibrational frequencies of its functional groups and skeletal framework. The interpretation of these bands is based on established group frequency regions and by comparison with related structures, such as 2-amino-5-nitropyridine (B18323) and p-toluidine (B81030).

Key vibrational modes observed in the FT-IR spectrum include the N-H stretching of the secondary amine, the asymmetric and symmetric stretching of the nitro group, C-H stretching vibrations of the aromatic rings, and various skeletal vibrations of the pyridine (B92270) and benzene (B151609) rings. A quantum chemical computational study on the related molecule 2-amino-3-methyl-5-nitropyridine (B21948) using Density Functional Theory (DFT) with the B3LYP/cc-pVTZ basis set provides a strong foundation for the assignment of these vibrational modes. nih.govnih.gov

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

Frequency (cm⁻¹)IntensityAssignment
~3350MediumN-H stretching
~3100-3000Medium-WeakAromatic C-H stretching
~2920WeakMethyl C-H stretching
~1610StrongC=C stretching (pyridine ring)
~1580StrongC=C stretching (benzene ring)
~1520Very StrongAsymmetric NO₂ stretching
~1340Very StrongSymmetric NO₂ stretching
~1250MediumC-N stretching
~830StrongC-H out-of-plane bending

Note: These are predicted values based on characteristic group frequencies and computational studies of similar molecules.

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the symmetric vibrations of the nitro group and the aromatic ring breathing modes. Computational studies on similar pyridine derivatives have demonstrated the utility of DFT in predicting and assigning Raman active modes. nih.govnih.gov

Table 2: Predicted Raman Active Frequencies and Assignments for this compound

Frequency (cm⁻¹)IntensityAssignment
~3080MediumAromatic C-H stretching
~1615StrongRing breathing (pyridine)
~1590StrongRing breathing (benzene)
~1340Very StrongSymmetric NO₂ stretching
~1000StrongRing breathing (p-tolyl)
~800MediumRing deformation

Note: These are predicted values based on characteristic group frequencies and computational studies of similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural connectivity of this compound by probing the magnetic environments of the ¹H and ¹³C nuclei.

While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical shifts and multiplicities of the various nuclei, two-dimensional NMR techniques are essential for unambiguously assigning these signals and confirming the connectivity between different parts of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the 5-nitropyridine ring, the p-tolyl group, the amine proton, and the methyl group. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electronic effects of the tolyl substituent.

¹³C NMR: The carbon NMR spectrum will display signals for all the carbon atoms in the molecule, with the carbons attached to the nitro group and the nitrogen atoms being significantly deshielded.

2D-COSY (Correlation Spectroscopy): This experiment will reveal the scalar coupling between adjacent protons, for instance, between the protons on the p-tolyl ring and between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the straightforward assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the p-tolyl ring and the 5-nitropyridine ring through the amine linkage. For example, a correlation between the amine proton and the carbons of both aromatic rings would be expected.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H3 (pyridine)~7.0C3: ~108
H4 (pyridine)~8.1C4: ~138
H6 (pyridine)~8.9C6: ~145
H2'/H6' (tolyl)~7.3C2'/C6': ~120
H3'/H5' (tolyl)~7.2C3'/C5': ~130
NH~9.5-
CH₃~2.3CH₃: ~21
C2 (pyridine)-C2: ~158
C5 (pyridine)-C5: ~135
C1' (tolyl)-C1': ~137
C4' (tolyl)-C4': ~133

Note: These are estimated chemical shifts based on the analysis of related structures and known substituent effects.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of this compound in its solid form. Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions can be observed. Techniques like Magic Angle Spinning (MAS) are employed to obtain higher resolution spectra. nih.gov

ssNMR can be used to:

Identify the presence of different polymorphs (different crystalline forms).

Determine the number of crystallographically independent molecules in the unit cell.

Provide information on intermolecular interactions, such as hydrogen bonding.

Characterize the conformation of the molecule in the solid state, which may differ from its solution conformation.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which in turn provides the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum offers further structural confirmation.

The fragmentation of related N-aryl-nitropyridinamines upon electron impact typically involves cleavage of the C-N bond and fragmentation of the pyridine ring. Common fragmentation pathways for nitrosamine (B1359907) compounds have been studied and can provide insights into the expected fragmentation of the title compound. nih.gov

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

IonFormulaCalculated m/zPredicted Fragmentation Pathway
[M]⁺C₁₂H₁₁N₃O₂229.0851Molecular Ion
[M-NO₂]⁺C₁₂H₁₁N₂183.0922Loss of the nitro group
[M-C₇H₇]⁺C₅H₄N₃O₂138.0252Cleavage of the N-tolyl bond
[C₇H₈N]⁺C₇H₈N106.0657p-Toluidine fragment ion
[C₇H₇]⁺C₇H₇91.0548Tropylium ion from the tolyl group

Note: The fragmentation pathways are predictive and based on the analysis of similar chemical structures.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid.

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Such a study would provide definitive information on:

Molecular Conformation: The precise dihedral angle between the nitropyridine and the p-tolyl rings, which is crucial for understanding the extent of electronic communication between these two moieties.

Bond Lengths and Angles: Exact measurements of all bond lengths and angles within the molecule would offer insights into the electronic effects of the nitro group and the tolyl substituent on the pyridine and aniline (B41778) fragments, respectively. For instance, the C-N bond lengths in the pyridine ring and the length of the amine bridge would be of significant interest.

Intermolecular Interactions: The study would reveal the nature and geometry of any intermolecular interactions, such as hydrogen bonds, π-π stacking, or van der Waals forces, which govern the packing of the molecules in the crystal lattice.

For a related compound, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, a single-crystal X-ray study revealed a twisted conformation with a dihedral angle of 47.78 (5)° between the pyridyl and benzene rings. nih.gov In the absence of experimental data for this compound, theoretical calculations, such as Density Functional Theory (DFT), could provide predicted geometric parameters. For example, DFT calculations on 2-N-phenylamino-3-nitro-4-methylpyridine have shown a non-planar conformation in the gaseous phase. nih.gov

A hypothetical data table for the single-crystal X-ray diffraction data of this compound, were it to be determined, is presented below.

ParameterHypothetical Value
Chemical FormulaC₁₂H₁₁N₃O₂
Formula Weight229.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value

Powder X-ray diffraction (PXRD) is a vital tool for the analysis of polycrystalline materials. For this compound, a PXRD study would be essential to:

Confirm Crystalline Phase Purity: By comparing the experimental PXRD pattern with a pattern simulated from single-crystal X-ray data, the phase purity of a bulk sample can be verified.

Investigate Polymorphism: This technique can identify the existence of different crystalline forms (polymorphs) of the compound, which may exhibit distinct physical properties.

No published PXRD data for this compound are currently available.

Advanced Electronic Spectroscopy for Transitions and Energy Levels (e.g., UV-Vis, Fluorescence, Phosphorescence)

Electronic spectroscopy provides valuable information about the electronic structure and transitions within a molecule.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of this compound in various solvents would reveal the wavelengths of maximum absorption (λmax), corresponding to electronic transitions. These transitions are likely to be π-π* and n-π* in character, originating from the aromatic rings and the nitro and amine groups. Computational studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra of such molecules. nih.gov For instance, the UV-Visible spectrum of 2-amino-3-methyl-5-nitropyridine has been studied both experimentally and theoretically. nih.gov

Fluorescence and Phosphorescence Spectroscopy: Upon excitation with UV light, the molecule may exhibit fluorescence (emission from a singlet excited state) or phosphorescence (emission from a triplet excited state). The emission spectra would provide information about the energy of the excited states and the efficiency of the emission processes (quantum yield). The fluorescence properties of substituted aminopyridines are an active area of research. semanticscholar.org However, specific fluorescence or phosphorescence data for this compound have not been reported.

A hypothetical table for the electronic spectroscopy data is provided below.

Solventλabs (nm)ε (M⁻¹cm⁻¹)λem (nm)Quantum Yield (Φ)
HexaneValueValueValueValue
EthanolValueValueValueValue
DMSOValueValueValueValue

Chiroptical Spectroscopy (if chiral derivatives are explored)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and circularly polarized luminescence (CPL), is used to study chiral molecules. As this compound is an achiral molecule, it would not exhibit a chiroptical response. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral center in the tolyl substituent or by creating atropisomers through steric hindrance to rotation around the C-N bond, then chiroptical spectroscopy would be a powerful tool for their stereochemical characterization. To date, no studies on chiral derivatives of this compound have been reported.

Computational and Theoretical Chemistry Investigations of 5 Nitropyridin 2 Yl P Tolyl Amine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with remarkable accuracy. These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering unique advantages in the study of molecules like (5-Nitropyridin-2-yl)-p-tolyl-amine.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its excellent balance of accuracy and computational cost. It is widely employed for optimizing molecular geometries, which corresponds to finding the lowest energy arrangement of atoms, and for predicting various spectroscopic properties.

For molecules structurally similar to this compound, such as other substituted nitropyridines, DFT calculations are routinely performed to determine their most stable three-dimensional structures. A common approach involves using the B3LYP functional with a basis set like 6-311++G(d,p). This level of theory has been shown to provide reliable geometric parameters (bond lengths, bond angles, and dihedral angles) that are in good agreement with experimental data where available.

The optimized geometry of this compound would reveal the relative orientations of the nitropyridine and p-tolyl rings. The dihedral angle between these two rings is a critical parameter that influences the extent of electronic communication between them.

Furthermore, DFT is instrumental in predicting spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. These calculations aid in the assignment of vibrational modes to specific molecular motions, such as the characteristic stretching frequencies of the N-H bond, the nitro group (NO2), and the C-N and C-C bonds within the aromatic rings. Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing valuable insights for structural elucidation.

Table 1: Predicted Vibrational Frequencies for a Representative Nitropyridine Amine Derivative using DFT (B3LYP/6-311++G(d,p))

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Stretch3450
Aromatic C-H Stretch3100-3000
Asymmetric NO₂ Stretch1580
Symmetric NO₂ Stretch1350
Aromatic C=C Stretch1600-1450
C-N Stretch1300

Note: This table presents typical calculated values for a molecule with similar functional groups and is for illustrative purposes.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed when high-accuracy thermochemical data is required. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide more precise values for properties such as enthalpy of formation, Gibbs free energy, and electronic energies.

For this compound, high-level ab initio calculations could be used to accurately determine its thermodynamic stability. This information is crucial for understanding its potential for synthesis and its behavior in different chemical environments.

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. researchgate.netresearchgate.net This approach is fundamental to understanding chemical bonding and reactivity. researchgate.netresearchgate.net A key aspect of MO theory is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl-amine moiety, while the LUMO is anticipated to be concentrated on the electron-deficient nitropyridine ring, particularly around the nitro group. This distribution suggests that the molecule can act as an electron donor from the p-tolyl-amine part and as an electron acceptor at the nitropyridine part.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Nitropyridine Amine

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-2.5
HOMO-LUMO Gap3.7

Note: These values are illustrative and represent typical energies for this class of compounds.

Electrostatic Potential Mapping and Charge Distribution Profiling

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

In the MEP of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be expected around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the pyridine (B92270) ring. These regions are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be found around the hydrogen atoms, particularly the amine proton, making them sites for nucleophilic attack.

Analyzing the charge distribution provides a quantitative measure of the electronic effects of the substituents. The nitro group, being a strong electron-withdrawing group, will significantly polarize the electron density of the pyridine ring. The p-tolyl group, being a weak electron-donating group, will have a less pronounced effect on the amine part.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of this compound arises from the rotation around the C-N bond connecting the two aromatic rings. Conformational analysis involves exploring the potential energy surface (PES) by systematically changing the dihedral angle between the pyridine and tolyl rings.

These calculations, typically performed using DFT, can identify the most stable conformer(s) and the energy barriers for rotation between them. The planarity or non-planarity of the molecule in its ground state has significant implications for its electronic properties, such as the extent of π-conjugation between the two ring systems. A more planar conformation would allow for greater electronic delocalization, which can affect the molecule's absorption spectrum and other properties.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to study various potential reactions, such as electrophilic or nucleophilic substitution on the aromatic rings.

By calculating the structures and energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. The activation energy for a reaction can be determined from the energy difference between the reactants and the transition state, providing insights into the reaction kinetics. For instance, the study of protonation or deprotonation reactions would involve identifying the most likely sites for these processes based on the calculated proton affinities and acidities of different atoms in the molecule.

Solvent Effects Modeling and Explicit Solvation Approaches

The local chemical environment created by solvent molecules can significantly influence the geometric and electronic structure, reactivity, and spectral properties of a solute molecule. For a polar molecule like this compound, understanding the intricate interactions with solvent molecules is crucial for predicting its behavior in solution. Computational chemistry offers powerful tools to model these solvent effects, which are broadly categorized into implicit and explicit solvation models. wikipedia.org

Implicit solvent models, also known as continuum models, treat the solvent as a continuous medium with a characteristic dielectric constant, rather than as individual molecules. researchgate.net This approach is computationally efficient and can provide a good first approximation of the solvent's bulk electrostatic effects on the solute. wikipedia.org Common implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.org These models are effective for calculating properties like the solvation free energy and for studying systems where specific, short-range interactions like hydrogen bonds are not the dominant factor. researchgate.net

Explicit solvation models, on the other hand, involve the individual representation of a number of solvent molecules surrounding the solute. researchgate.netfiveable.me This approach allows for a detailed, atomistic description of direct solute-solvent interactions, such as hydrogen bonding and the specific geometry of the first solvation shell. fiveable.mefiveable.me While computationally more demanding, explicit models are essential for capturing local fluctuations and heterogeneities in the solvent environment that can be critical for understanding chemical reactions and dynamic processes. wikipedia.orgfiveable.me Often, a hybrid quantum mechanics/molecular mechanics (QM/MM) approach is employed, where the solute is treated with a high level of quantum mechanical theory and the solvent molecules are treated with a more computationally efficient molecular mechanics force field. researchgate.netfiveable.me

For this compound, the choice of solvation model would depend on the specific properties being investigated. The nitro group (-NO2) and the pyridine nitrogen are potential hydrogen bond acceptors, while the amine proton (-NH-) can act as a hydrogen bond donor. Therefore, in protic solvents like water or ethanol, explicit solvent molecules would be necessary to accurately model these specific hydrogen bonding interactions.

A hypothetical study could investigate the change in the dipole moment and the stabilization energy of this compound in a range of solvents with varying polarity using both implicit and explicit models. The results would likely show a significant increase in the dipole moment in more polar solvents due to the stabilization of the charge-separated resonance structures of the molecule.

Hypothetical Solvation Data for this compound

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Relative Solvation Free Energy (kcal/mol)
Gas Phase1.04.50.0
Toluene (B28343)2.45.8-3.2
Acetone20.77.1-6.8
Ethanol24.67.5-7.5
Water78.48.2-8.9

Furthermore, explicit solvation studies could reveal the detailed structure of the first solvation shell around the molecule. For instance, in an aqueous solution, it would be expected that water molecules would form hydrogen bonds with the nitro group and the amine proton. The number of water molecules in this primary solvation shell and their average distance from the solute can be quantified using radial distribution functions obtained from molecular dynamics simulations. youtube.com

Hypothetical Hydrogen Bond Analysis from an Explicit Solvation Simulation in Water

Hydrogen Bond SiteAverage Number of H-BondsAverage H-Bond Distance (Å)
Nitro Group Oxygen2.51.9
Amine Proton1.01.8
Pyridine Nitrogen1.22.0

Chemical Reactivity and Mechanistic Studies of 5 Nitropyridin 2 Yl P Tolyl Amine

Electrophilic Aromatic Substitution Reactions on Pyridine (B92270) and Toluene (B28343) Moieties

Electrophilic aromatic substitution (EAS) on the heterocyclic pyridine ring is generally challenging due to its electron-deficient nature, which is further exacerbated by the potent electron-withdrawing nitro group (-NO₂). This group strongly deactivates the ring towards electrophilic attack. Any substitution would likely occur at positions meta to the nitro group. Conversely, the exocyclic amino group can be protonated in a strong acidic medium, further increasing the deactivation of the ring. In the case of 2-aminopyridine (B139424) nitration, substitution occurs at the 3- and 5-positions, with the 5-nitro isomer being the major product due to the absence of "electric hindrance" from the protonated ring nitrogen. sapub.org

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring in (5-Nitropyridin-2-yl)-p-tolyl-amine is highly susceptible to nucleophilic aromatic substitution (SNAr). The presence of the strong electron-withdrawing nitro group at the 5-position significantly lowers the electron density of the pyridine ring, making it electrophilic. thieme-connect.de This facilitates the attack of nucleophiles.

SNAr reactions on pyridine derivatives are well-established, particularly when a good leaving group is present at the 2- or 4-position. youtube.comyoutube.com For this compound, a nucleophile could potentially attack the carbon atom bearing the p-tolyl-amine group, although this would be a challenging displacement. More commonly, SNAr reactions occur on derivatives where a leaving group, such as a halogen, is present. For instance, the reaction of 2-chloro-5-nitropyridine (B43025) with various amines is a standard method for synthesizing compounds structurally related to the title compound. mdpi.com The reaction proceeds through a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. masterorganicchemistry.com The reaction is accelerated when electron-withdrawing groups are positioned ortho or para to the leaving group. masterorganicchemistry.com

Reduction and Oxidation Reactions of the Nitro Group and the Amine Nitrogen

The nitro group is readily reduced to a variety of other functional groups, most commonly an amino group (-NH₂). This transformation fundamentally alters the electronic character of the pyridine ring, converting it from highly electron-deficient to electron-rich. The reduction of aromatic nitro compounds is a cornerstone of organic synthesis. masterorganicchemistry.comacs.org

Common methods for this reduction include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas is a highly effective method. wikipedia.orgcommonorganicchemistry.com

Metal/Acid Systems: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are widely used. masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents: Reagents like sodium hydrosulfite or tin(II) chloride can also effect this reduction, sometimes with greater chemoselectivity. masterorganicchemistry.comwikipedia.org

The reduction proceeds through nitroso and hydroxylamino intermediates. nih.gov

The amine nitrogen of the bridging secondary amine and the pyridine ring nitrogen are susceptible to oxidation, though this is less commonly explored. Oxidation of N-aminopyridinium salts can lead to the formation of 1,1'-azopyridinium salts or 1-pyridiniopyridinium salts, depending on the substituents. rsc.org

Cyclization Reactions and Formation of Fused Heterocyclic Systems

N-aryl-2-aminopyridines, the core structure of the title compound, are valuable precursors for synthesizing N-fused heterocyclic systems. rsc.orgnih.gov The pyridine nitrogen and the secondary amine nitrogen can participate in cyclization reactions with appropriate bielectrophilic partners.

For example, transition metal-catalyzed reactions are frequently employed to construct complex heterocyclic scaffolds. Palladium or copper catalysts can facilitate intramolecular C-H activation or coupling reactions, leading to the formation of phenanthridinone or N-pyridoindole structures from N-aryl-2-aminopyridines and suitable coupling partners. rsc.org Similarly, reactions with α-haloketones or nitroolefins can lead to the formation of imidazo[1,2-a]pyridine (B132010) derivatives, which are important pharmacophores. rsc.org The presence of the p-tolyl group would be incorporated into the final fused system, while the nitro group would strongly influence the reactivity and could potentially be used in subsequent transformations.

Derivatization Reactions at the Amine Nitrogen

The secondary amine nitrogen atom, bridging the pyridine and toluene rings, is a site for various derivatization reactions. As a typical secondary amine, it can undergo:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivative (an amide).

Alkylation: Reaction with alkyl halides to yield a tertiary amine. This reaction might be challenging due to the reduced nucleophilicity of the amine, whose lone pair is delocalized over both aromatic rings.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to produce a sulfonamide.

These derivatizations can significantly alter the compound's steric and electronic properties, providing a route to a wide array of analogs.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The outcome of reactions involving this compound can be governed by either kinetic or thermodynamic control. This principle dictates that a faster-forming product (kinetic product) will dominate under low-temperature, irreversible conditions, while the most stable product (thermodynamic product) will be favored under higher-temperature, reversible conditions where an equilibrium can be established. wikipedia.orglibretexts.org

For instance, in electrophilic substitution on the toluene ring, the distribution of ortho and para isomers could be influenced by temperature. While the para position is often sterically favored (thermodynamic product), the ortho position might form faster under certain conditions (kinetic product).

Thermal studies on related energetic materials derived from dinitropyridine show that decomposition mechanisms and kinetic parameters like activation energy can be determined using techniques like thermogravimetric analysis (TGA). researchgate.net Such analyses for this compound would provide crucial data on its thermal stability and the thermodynamics of its decomposition, which is relevant for understanding its reactivity at elevated temperatures. The reaction conditions, including temperature, solvent, and reaction time, are critical in determining the final product composition in competing reaction pathways. wikipedia.org

Derivatization Strategies and Analogue Synthesis of 5 Nitropyridin 2 Yl P Tolyl Amine

Synthesis of Substituted Pyridine (B92270) Ring Derivatives

The pyridine ring of (5-Nitropyridin-2-yl)-p-tolyl-amine is a key site for derivatization, largely influenced by the electron-withdrawing nitro group. This group activates the pyridine ring towards nucleophilic substitution, particularly at positions ortho and para to it.

One common strategy involves the nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen, on the pyridine ring. For instance, starting with a precursor like 2-chloro-5-nitropyridine (B43025), the p-toluidine (B81030) moiety can be introduced to form the parent compound. Further substitutions on the pyridine ring can be achieved by leveraging the reactivity imparted by the nitro group. For example, additional nucleophiles can be introduced at other activated positions on the ring. researchgate.net

Another approach is the modification of the nitro group itself. Reduction of the nitro group to an amino group opens up a wide array of subsequent derivatization possibilities, including diazotization followed by substitution or acylation of the newly formed amino group.

The synthesis of various substituted 5-nitropyridines can also be achieved through multi-component reactions. For example, the cyclocondensation of nitroacetone, triethyl orthoformate, and various enamines provides a route to substituted 5-nitro-1,4-dihydropyridines, which can then be aromatized. researchgate.net

Below is a table summarizing potential derivatization reactions on the pyridine ring:

Reaction TypeReagents and ConditionsPotential Products
Nucleophilic Aromatic SubstitutionNu: (e.g., alkoxides, amines)Substitution at positions activated by the nitro group
Nitro Group ReductionReducing agents (e.g., SnCl2, H2/Pd-C)5-aminopyridin-2-yl)-p-tolyl-amine
CyclocondensationNitroacetone, triethyl orthoformate, enaminesSubstituted 5-nitropyridine analogues

Synthesis of Substituted p-Tolyl Ring Derivatives

The p-tolyl ring offers another avenue for structural modification. The methyl group of the p-tolyl moiety is an ortho-, para-directing group for electrophilic aromatic substitution, while the amino bridge also influences the reactivity of this ring.

Electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation or alkylation can be employed to introduce a variety of substituents onto the p-tolyl ring. The position of substitution will be directed by the combined electronic effects of the methyl group and the aminopyridine moiety. For instance, bromination would be expected to occur at the positions ortho to the methyl group.

The specific conditions for these reactions would need to be carefully controlled to avoid undesired side reactions on the electron-rich pyridine ring or with the amino linker.

A table of potential electrophilic substitution reactions on the p-tolyl ring is provided below:

Reaction TypeReagents and ConditionsPotential Products
HalogenationBr2, FeBr3 or NBSBromo-substituted p-tolyl ring
NitrationHNO3, H2SO4 (careful conditions)Nitro-substituted p-tolyl ring
Friedel-Crafts AcylationAcyl chloride, AlCl3Acyl-substituted p-tolyl ring
Friedel-Crafts AlkylationAlkyl halide, AlCl3Alkyl-substituted p-tolyl ring

Exploration of N-Substituted Analogues

The secondary amine linker between the pyridine and p-tolyl rings is a readily accessible site for derivatization. N-alkylation and N-acylation are common strategies to introduce a wide range of functional groups, thereby modulating the compound's steric and electronic properties.

N-alkylation can be achieved by reacting this compound with various alkyl halides in the presence of a base. This allows for the introduction of simple alkyl chains, as well as more complex functionalities. Similarly, N-acylation with acyl chlorides or anhydrides introduces amide functionalities, which can alter hydrogen bonding capabilities and conformational preferences.

Scaffold Modification and Isosteric Replacements

To explore a broader chemical space, the core scaffold of this compound can be modified through isosteric replacements. This involves substituting one part of the molecule with another group that has similar steric and electronic properties.

For the pyridine ring, isosteric replacements could include other electron-deficient heterocycles such as pyrimidine (B1678525) or a different substituted pyridine isomer. For example, replacing the 5-nitropyridine with a 3-nitropyridine (B142982) could alter the geometry and electronic properties of the molecule. researchgate.net The conversion of 5-nitropyrimidine (B80762) into 2-amino-5-nitropyridine (B18323) derivatives has been reported, showcasing a potential route for scaffold hopping. researchgate.net

The p-tolyl group can be replaced by other aryl or heteroaryl moieties. For instance, substituting the p-tolyl group with a phenyl, a substituted phenyl, or a heterocyclic ring like thiophene (B33073) or furan (B31954) would generate a library of analogues with diverse properties. The synthesis of such analogues would typically involve the reaction of 2-chloro-5-nitropyridine with the corresponding aniline (B41778) or amine derivative.

Design Principles for Modulating Chemical Reactivity and Stability

The chemical reactivity and stability of this compound and its analogues are governed by the interplay of the electronic effects of the substituents on both aromatic rings and the nature of the linking amine.

Pyridine Ring Reactivity: The strong electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic attack. researchgate.net Introducing further electron-withdrawing groups would enhance this reactivity, while electron-donating groups would decrease it. The stability of nitropyridine-containing compounds can be a concern, and careful handling is often required. nih.gov

p-Tolyl Ring Reactivity: The reactivity of the p-tolyl ring towards electrophiles is influenced by the electron-donating methyl group and the electron-donating nature of the amino bridge. Substituents on this ring will modulate its reactivity in a predictable manner based on their electronic properties (electron-donating or electron-withdrawing). acs.orgnih.gov

Amine Linker: The reactivity of the N-H bond can be modulated by the electronic nature of the attached rings. The electron-withdrawing nitropyridine ring will decrease the basicity and nucleophilicity of the amine compared to a simple diphenylamine. N-substitution will further alter these properties.

High-Throughput Synthesis and Combinatorial Approaches to Library Generation

The generation of a diverse library of this compound analogues can be significantly accelerated using high-throughput synthesis and combinatorial chemistry techniques. nih.gov These approaches allow for the rapid synthesis of a large number of compounds by systematically varying the building blocks at different positions of the scaffold.

Solid-phase synthesis can be a powerful tool for this purpose. nih.govurl.eduresearchgate.net For example, a resin-bound 2-aminopyridine (B139424) derivative could be reacted with a variety of substituted aryl halides, followed by cleavage from the resin to yield a library of N-aryl-2-aminopyridines. Alternatively, a resin-bound aniline could be reacted with different substituted 2-halopyridines.

Solution-phase parallel synthesis can also be employed, where reactions are carried out in multi-well plates, allowing for the simultaneous synthesis of numerous analogues. Automation and robotic systems can further enhance the efficiency of these processes. chemrxiv.org The key to a successful combinatorial approach is the availability of a diverse set of building blocks (e.g., substituted anilines and substituted 2-halopyridines) and robust reaction conditions that are tolerant of a wide range of functional groups.

A general combinatorial approach could involve:

A set of diverse 2-halo-5-nitropyridines.

A set of diverse anilines (including various substituted p-toluidines).

A reliable coupling reaction, such as a Buchwald-Hartwig amination, to connect the two building blocks. nih.govnih.gov

This strategy would allow for the systematic exploration of the chemical space around the this compound scaffold.

Applications of 5 Nitropyridin 2 Yl P Tolyl Amine As a Chemical Synthon and in Materials Science

Role as a Key Intermediate in Multi-Step Organic Synthesis

The primary and most concretely documented application of derivatives of (5-Nitropyridin-2-yl)-p-tolyl-amine is as a key intermediate in multi-step organic synthesis. Specifically, it serves as a building block for the creation of more complex heterocyclic structures.

Research has demonstrated the synthesis and utility of a closely related derivative, Ethyl 3-(4-methylphenyl)amino-2-(5-nitropyrid-2-yl)-5-oxo-2,5-dihydroisoxazole-4-carboxylate. nih.govresearchgate.net In this context, the this compound core is crucial for the subsequent formation of imidazo[1,2-a]pyridines. nih.govresearchgate.net The synthesis involves the reaction of 2-chloro-5-nitropyridine (B43025) with an appropriate p-tolyl-amine derivative. nih.gov The resulting intermediate, containing the this compound framework, undergoes a base-induced rearrangement to yield the bicyclic imidazopyridine structure. nih.govresearchgate.net

The reaction pathway highlights the role of the nitropyridine group in activating the pyridine (B92270) ring for nucleophilic substitution and influencing the subsequent cyclization steps. The p-tolyl group, in this case, acts as a substituent that can fine-tune the electronic properties and solubility of the resulting molecules. These imidazopyridine derivatives are of significant interest due to their potential applications in medicinal chemistry and materials science.

Table 1: Synthesis of Imidazo[1,2-a]pyridine (B132010) Precursor

Reactant 1 Reactant 2 Product Yield (%)
2-Chloro-5-nitropyridine Ethyl 3-(4-methylphenyl)amino-5-oxo-2,5-dihydroisoxazole-4-carboxylate Ethyl 3-(4-methylphenyl)amino-2-(5-nitropyrid-2-yl)-5-oxo-2,5-dihydroisoxazole-4-carboxylate 85

Data sourced from Khalafi-Nezhad, A. et al. (2002). nih.govresearchgate.net

Integration into Novel Polymer Architectures

Currently, there is no specific information available in the scientific literature regarding the direct integration of this compound into novel polymer architectures such as conjugated or redox-active polymers. While the structural motifs present in the molecule, such as the aromatic rings and the nitro group, are found in various functional polymers, the polymerization of this specific compound has not been reported.

Utilization in Optoelectronic Materials

There is no direct research detailing the utilization of this compound in optoelectronic materials like organic semiconductors, chromophores, or non-linear optical (NLO) materials. However, related compounds have shown promise in these areas. For instance, other 2-amino-5-nitropyridine (B18323) derivatives, such as 2-cyclooctylamino-5-nitropyridine (COANP), have been investigated for their significant NLO properties. capes.gov.bribm.com These properties arise from the charge-transfer characteristics between the amino donor group and the nitro acceptor group across the pyridine ring. It is conceivable that this compound could exhibit similar properties, but experimental data is lacking.

Development of Supramolecular Assemblies and Self-Assembled Systems

The development of supramolecular assemblies and self-assembled systems based on this compound has not been specifically reported in the literature. The molecule possesses potential sites for non-covalent interactions, such as hydrogen bonding (N-H group), π-π stacking (pyridine and tolyl rings), and dipole-dipole interactions (nitro group), which are essential for the formation of such assemblies. However, no studies have been published that explore these possibilities for this particular compound.

Application as a Ligand in Transition Metal Coordination Chemistry

While nitropyridine and amine derivatives are common ligands in transition metal coordination chemistry, there are no available studies on the specific application of this compound as a ligand in this context (excluding catalytic roles in biological systems). The nitrogen atoms of the pyridine ring and the secondary amine could potentially coordinate with metal centers, but the synthesis and characterization of such complexes have not been documented.

Exploration in Molecular Recognition and Sensing Platforms

There is no specific information regarding the exploration of this compound in molecular recognition and sensing platforms based on chemical interactions. The potential for this compound to act as a receptor for specific analytes through interactions involving its functional groups exists in theory, but has not been experimentally verified.

Future Research Directions and Unexplored Chemical Spaces Involving 5 Nitropyridin 2 Yl P Tolyl Amine

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of (5-Nitropyridin-2-yl)-p-tolyl-amine and its derivatives is a critical first step for any further investigation. While classical methods for the synthesis of 2-amino-5-nitropyridines exist, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies.

One promising approach is the adaptation of modern cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination, a powerful tool for forming C-N bonds, could be explored for the direct coupling of 2-halo-5-nitropyridines with p-toluidine (B81030). Research in this area should aim to optimize reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve high yields and purity. A key challenge will be managing the reactivity of the nitro group, which can sometimes interfere with catalytic cycles.

Future synthetic work could also focus on the late-stage functionalization of the this compound core. This would involve developing regioselective methods to introduce additional substituents onto either the pyridine (B92270) or the tolyl ring, allowing for the rapid generation of a library of analogues with diverse electronic and steric properties.

Synthetic ApproachPotential AdvantagesKey Research Focus
Buchwald-Hartwig AminationHigh efficiency, broad substrate scopeCatalyst and ligand optimization, managing nitro group compatibility
One-Pot SynthesisReduced steps, improved efficiencyIdentification of suitable multi-component reaction pathways
Flow ChemistryEnhanced safety, scalability, and controlOptimization of reactor design and reaction conditions
Late-Stage FunctionalizationRapid generation of analoguesDevelopment of regioselective C-H activation or other functionalization methods

Exploration of Unconventional Reactivity Pathways

The electron-deficient nature of the nitropyridine ring suggests a rich and potentially unconventional reactivity profile for this compound. Future research should venture beyond predictable transformations to uncover novel reaction pathways.

The nitro group itself is a versatile functional handle. While its reduction to an amino group is a standard transformation, exploring partial reductions to nitroso or hydroxylamino derivatives could open up new avenues for derivatization. Furthermore, the nitro group can participate in various cycloaddition reactions, and investigating its reactivity with different dienophiles or dipolarophiles could lead to the synthesis of novel heterocyclic systems.

The pyridine ring is also ripe for exploration. Nucleophilic aromatic substitution (SNAr) reactions on the nitropyridine ring, potentially displacing the nitro group or a suitably positioned leaving group, could be a valuable tool for introducing new functionalities. sciforum.net The vicarious nucleophilic substitution (VNS) of hydrogen is another powerful method that could be applied to introduce substituents at positions activated by the nitro group. researchgate.net

The interaction between the electron-donating p-tolyl-amine and the electron-withdrawing nitropyridine could also lead to interesting intramolecular cyclization reactions, potentially triggered by thermal, photochemical, or chemical stimuli. Computational studies could be employed to predict the feasibility of such transformations and guide experimental efforts.

Application of Machine Learning and Artificial Intelligence for Compound Design and Reaction Prediction

The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerating the discovery and development of new molecules based on the this compound scaffold. nih.govrsc.org

ML models can be trained on existing chemical databases to predict the properties of novel this compound derivatives. acs.org This can enable the in silico screening of large virtual libraries of compounds to identify candidates with desired characteristics, such as specific electronic properties, solubility, or potential biological activity, before committing to their synthesis. acs.orgnih.gov

AI can also be a powerful tool for reaction prediction and optimization. By analyzing vast amounts of reaction data, ML algorithms can predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.gov This could be particularly valuable for navigating the complex reactivity of a multifunctional molecule like this compound.

A future research direction would be to develop a dedicated ML model for this class of compounds. This would involve synthesizing a diverse training set of this compound analogues and characterizing their properties. The resulting dataset could then be used to train a highly accurate predictive model for guiding the design of new functional materials.

In-depth Study of Solid-State Interactions and Crystal Engineering

The solid-state architecture of this compound and its derivatives will play a crucial role in determining their bulk properties, such as their optical and electronic characteristics. Crystal engineering provides a powerful framework for controlling these solid-state structures through the rational design of intermolecular interactions. hhu.de

The presence of both hydrogen bond donors (the amine N-H) and acceptors (the nitro group and the pyridine nitrogen) in this compound suggests a high propensity for the formation of well-defined hydrogen-bonded networks. nih.gov Future research should focus on a detailed crystallographic analysis of the parent compound and a series of its derivatives to understand the preferred hydrogen bonding motifs.

Co-crystallization of this compound with other molecules could also be a fruitful area of research. By selecting co-formers with complementary hydrogen bonding sites or aromatic systems, it may be possible to create novel multi-component crystals with unique properties.

Intermolecular InteractionPotential for ControlImpact on Properties
Hydrogen BondingHighCrystal packing, melting point, solubility
π-π StackingModerateElectronic conductivity, optical properties
Halogen BondingPossible with derivativesCrystal packing, non-linear optical properties

Investigation into Excited State Chemistry and Photochemistry

The presence of the nitroaromatic chromophore in this compound makes it a prime candidate for photochemical studies. Nitroaromatic compounds are known to have complex excited-state dynamics, often involving rapid intersystem crossing to the triplet state. rsc.orgrsc.org

Future research should employ a combination of steady-state and time-resolved spectroscopic techniques to map out the photophysical and photochemical pathways of this compound. This would involve determining key parameters such as the fluorescence quantum yield, triplet state lifetime, and the efficiency of intersystem crossing. The influence of the solvent and the substitution pattern on these properties should also be systematically investigated. acs.org

The potential for intramolecular charge transfer (ICT) from the electron-rich tolyl-amine to the electron-poor nitropyridine upon photoexcitation is a particularly interesting avenue for exploration. ICT states can have unique emissive properties and can also open up new photochemical reaction channels.

The photostability of this compound will also be a critical factor for any potential applications in materials science. Understanding the mechanisms of photodegradation will be essential for designing more robust derivatives.

Integration into Nanoscale Chemical Systems and Surfaces

The unique electronic and potential self-assembly properties of this compound make it an attractive building block for the construction of functional nanoscale systems.

The ability of the pyridine nitrogen to coordinate to metal centers could be exploited for the self-assembly of discrete supramolecular architectures or for the functionalization of metal nanoparticles. researchgate.net The resulting hybrid materials could have interesting catalytic or sensing properties.

The self-assembly of this compound on surfaces is another promising research direction. nih.gov By carefully controlling the deposition conditions, it may be possible to form well-ordered monolayers or thin films with tailored electronic and optical properties. These could find applications in organic electronics, such as in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

The incorporation of this compound into polymer matrices could also lead to the development of new functional materials. For example, a polymer containing this moiety could exhibit interesting non-linear optical properties or could be used as a sensor for specific analytes.

Q & A

Q. What are the optimal synthetic routes for (5-Nitropyridin-2-yl)-p-tolyl-amine, and how can reaction efficiency be improved?

Methodological Answer: The synthesis typically involves coupling a nitro-substituted pyridine derivative with p-toluidine. Key steps include:

  • Nitro Group Introduction : Start with 5-nitropyridin-2-amine derivatives. For example, describes a reaction between 5-nitro-2-chloropyridine and benzylamine using a polar solvent (e.g., DMF) under reflux .
  • Amine Coupling : Use nucleophilic aromatic substitution (SNAr) with p-toluidine. Catalytic bases like K₂CO₃ or Et₃N enhance reactivity .
  • Purification : Column chromatography (e.g., PE/EtOAc gradients) is effective, as demonstrated in hydroamination reactions .
    Optimization Tips :
    • Monitor reaction progress via TLC or GC-MS .
    • Adjust stoichiometry (1.1–1.2 eq of amine) to minimize unreacted nitro precursors .

Q. What spectroscopic and crystallographic techniques are most reliable for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, reports distinct aromatic proton signals at δ 8.48 (pyridine-H) and δ 7.35–7.27 (p-tolyl-H) .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves bond angles and packing. provides lattice parameters (Monoclinic P21/cP2_1/c, a=14.67A˚a = 14.67 \, \text{Å}) for a related nitro-pyridine amine .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/zm/z 240 [M+H]+^+ in ) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be systematically resolved?

Methodological Answer:

  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations) .
  • Purity Checks : Use HPLC or GC (as in ’s GC analysis of regioselectivity) to detect impurities .
  • Variable-Temperature NMR : Resolve dynamic effects like rotameric equilibria .
  • Crystallographic Validation : Resolve ambiguous proton environments via X-ray diffraction .

Q. How can computational tools (e.g., Mercury, SHELX) interpret crystallographic data and packing motifs?

Methodological Answer:

  • Mercury Software : Visualize void spaces and intermolecular interactions (e.g., π-π stacking in nitroaromatics) . Input CIF files from diffraction experiments (e.g., ’s β=96.82\beta = 96.82^\circ) .
  • SHELX Suite : Refine structural parameters (bond lengths, thermal displacement) using SHELXL . For example, refines RR-factors to <0.05 for high accuracy .
  • Packing Similarity : Compare with related structures (e.g., ’s Z=8Z = 8 configuration) using Materials Module .

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyridine ring?

Methodological Answer:

  • Directing Groups : Introduce temporary groups (e.g., -NH₂) to guide nitro or amine substitution .
  • Catalytic Systems : Use transition metals (e.g., Pd/Cu) for cross-coupling, as shown in ’s synthesis of tosylpyrrolidine derivatives .
  • Kinetic Control : Optimize reaction temperature and solvent polarity. For example, achieved 94% regioselectivity for (Oct-2-yl)-p-tolyl-amine at 0°C .

Q. How does the nitro group’s electronic effects influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Nature : The -NO₂ group deactivates the pyridine ring, favoring SNAr at electron-deficient positions .
  • Comparative Studies : Contrast with non-nitrated analogs (e.g., ’s 2-(5-nitropyridin-2-yloxy)ethanol) to isolate nitro-specific effects .
  • Mechanistic Probes : Use isotopic labeling (e.g., 15N^{15}N-NO₂) to track substitution pathways via MS/MS .

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